N-ethyl-6-[2-[(2-methylimidazol-1-yl)methyl]pyrrolidin-1-yl]pyridine-3-carboxamide
Description
N-ethyl-6-[2-[(2-methylimidazol-1-yl)methyl]pyrrolidin-1-yl]pyridine-3-carboxamide is a complex organic compound that belongs to the class of heterocyclic compounds This compound features a pyridine ring substituted with an ethyl group, a pyrrolidine ring, and a methylimidazole moiety
Properties
IUPAC Name |
N-ethyl-6-[2-[(2-methylimidazol-1-yl)methyl]pyrrolidin-1-yl]pyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N5O/c1-3-18-17(23)14-6-7-16(20-11-14)22-9-4-5-15(22)12-21-10-8-19-13(21)2/h6-8,10-11,15H,3-5,9,12H2,1-2H3,(H,18,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKUFVZLEPJSJBC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)C1=CN=C(C=C1)N2CCCC2CN3C=CN=C3C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-ethyl-6-[2-[(2-methylimidazol-1-yl)methyl]pyrrolidin-1-yl]pyridine-3-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyridine Ring: The pyridine ring can be synthesized through a condensation reaction involving appropriate precursors such as aldehydes and ammonia.
Introduction of the Pyrrolidine Ring: The pyrrolidine ring is introduced via a nucleophilic substitution reaction, where a suitable pyrrolidine derivative reacts with the pyridine ring.
Attachment of the Methylimidazole Moiety: The methylimidazole group is attached through a coupling reaction, often using a reagent like N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond.
Ethylation: The final step involves the ethylation of the nitrogen atom on the pyridine ring, typically using ethyl iodide in the presence of a base such as potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and high-throughput screening to ensure efficiency and scalability. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-ethyl-6-[2-[(2-methylimidazol-1-yl)methyl]pyrrolidin-1-yl]pyridine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of reduced derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups on the pyridine or pyrrolidine rings are replaced by other substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Halogenating agents (e.g., bromine, chlorine), nucleophiles (e.g., amines, thiols)
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-ethyl-6-[2-[(2-methylimidazol-1-yl)methyl]pyrrolidin-1-yl]pyridine-3-carboxylic acid, while reduction may produce N-ethyl-6-[2-[(2-methylimidazol-1-yl)methyl]pyrrolidin-1-yl]pyridine-3-methanol.
Scientific Research Applications
N-ethyl-6-[2-[(2-methylimidazol-1-yl)methyl]pyrrolidin-1-yl]pyridine-3-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: It is investigated for its potential therapeutic applications, such as in the development of new drugs targeting specific enzymes or receptors.
Industry: The compound is used in the development of advanced materials, including polymers and nanomaterials, due to its unique structural properties.
Mechanism of Action
The mechanism of action of N-ethyl-6-[2-[(2-methylimidazol-1-yl)methyl]pyrrolidin-1-yl]pyridine-3-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalysis. The exact molecular pathways involved depend on the specific biological context and target.
Comparison with Similar Compounds
Similar Compounds
N-ethyl-6-[2-[(2-methylimidazol-1-yl)methyl]pyrrolidin-1-yl]pyridine-3-carboxylic acid: Similar structure but with a carboxylic acid group instead of a carboxamide.
N-ethyl-6-[2-[(2-methylimidazol-1-yl)methyl]pyrrolidin-1-yl]pyridine-3-methanol: Similar structure but with a hydroxyl group instead of a carboxamide.
N-ethyl-6-[2-[(2-methylimidazol-1-yl)methyl]pyrrolidin-1-yl]pyridine-3-nitrile: Similar structure but with a nitrile group instead of a carboxamide.
Uniqueness
N-ethyl-6-[2-[(2-methylimidazol-1-yl)methyl]pyrrolidin-1-yl]pyridine-3-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the pyridine, pyrrolidine, and methylimidazole moieties allows for diverse interactions with molecular targets, making it a valuable compound for research and development in various scientific fields.
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